molecular formula C18H15Cl2F2N3O B602336 Benzovindiflupyr CAS No. 1072957-71-1

Benzovindiflupyr

Cat. No. B602336
M. Wt: 398.24
InChI Key:
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Description

Benzovindiflupyr, also known as Solatenol, is a fungicide active against a range of fungal diseases on cereals and other crops . It is not highly soluble in water nor is it volatile . Depending on local conditions, it can be very persistent in soil and aqueous systems .


Synthesis Analysis

The synthesis of Benzovindiflupyr involves several complex chemical reactions . The exact details of the synthesis process are proprietary and not publicly available.


Molecular Structure Analysis

The molecular formula of Benzovindiflupyr is C18H15Cl2F2N3O . Its average mass is 398.234 Da and its monoisotopic mass is 397.056030 Da .


Chemical Reactions Analysis

Benzovindiflupyr is a broad-spectrum fungicide that has been evaluated for use in various crops . Analytical methods for Benzovindiflupyr in food-feedstuffs of plant origin were evaluated, and the compound was found to be stable in various conditions .


Physical And Chemical Properties Analysis

Benzovindiflupyr is not highly soluble in water nor is it volatile . It can be very persistent in soil and aqueous systems depending on local conditions .

Scientific Research Applications

  • Effective Against Plant Pathogens

    Benzovindiflupyr exhibits strong inhibitory activity against a range of plant pathogens such as Bipolaris maydis, the causal agent of southern corn leaf blight, by damaging the cell wall, membrane, and organelles of the fungus (Hou et al., 2018). Similarly, it has shown high efficacy against Botrytis cinerea, a pathogen responsible for gray mold in cucumbers (He et al., 2018), and Sclerotinia sclerotiorum, which causes Sclerotinia stem rot (Huang et al., 2019).

  • Non-Fungicidal Effects in Wheat

    Benzovindiflupyr has demonstrated non-fungicidal effects such as reducing transpiration in wheat plants, potentially leading to better seed setting and filling under dry field conditions, thus directly improving yield (Kuznetsov et al., 2017).

  • Aquatic Toxicity

    Exposure to benzovindiflupyr has been found to adversely affect the embryonic development of zebrafish, inducing oxidative stress and decreasing succinate dehydrogenase activity (Zhou et al., 2018).

  • Toxicity to Soil Organisms

    Studies have shown that benzovindiflupyr can be toxic to non-target soil organisms such as earthworms, affecting their growth, reproduction, and causing oxidative damage (Yao et al., 2020); (He et al., 2021).

  • Environmental Fate and Degradation

    Research indicates that benzovindiflupyr is a persistent molecule in standard regulatory laboratory studies, but higher-tier studies including more comprehensive ranges of degradation processes show significantly shorter half-lives under field conditions (Hand et al., 2023).

  • Risk Assessment for Human Health

    Studies assessing the modification of maximum residue levels (MRLs) for benzovindiflupyr in various crops conclude that the intake of residues from its use according to reported agricultural practices is unlikely to present a risk to consumer health (Bellisai et al., 2021a); (Bellisai et al., 2021b).

  • Resistance Development in Pathogens

    There is a growing concern about the development of resistance to benzovindiflupyr in certain pathogens, necessitating careful monitoring and management practices to mitigate this risk (Li et al., 2022).

Future Directions

Research is ongoing to evaluate the eco-toxicity of different Benzovindiflupyr doses on earthworms . This research will help to understand the environmental impact of Benzovindiflupyr and guide its future use.

properties

IUPAC Name

N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCGEKHKTPTUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057930
Record name Benzovindiflupyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzovindiflupyr

CAS RN

1072957-71-1
Record name Benzovindiflupyr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072957-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzovindiflupyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9-Dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-ylamine (166 g, 35% xylene solution, 0.25 mol), triethylamine (28 g, 0.275 mol) and xylene (13 g) were charged in a reactor and the mixture was heated to 80° C. 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (182 g, 26% xylene solution, 0.25 mol) was added over 2 hours. After conversion, the product was extracted, concentrated and crystallized in a mixture of xylene/methycyclohexane. 83 g of pure product were isolated. (Purity: 97%, Yield: 82%)
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

A 20 ml screw-cap vial was filled with the following solids: CuO (0.05 mmol, 4.0 mg), anhydrous CuCl2 (0.05 mmol, 6.7 mg), K2CO3 (2.0 mmol, 277 mg), 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amide (1.1 mmol, 193 mg) and 5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene (1.0 mmol, 304 mg). A magnetic stir bar was added, and the open vial was gently flushed with N2. Dioxane (2 mL) was added, followed by N,N′-dimethylethylenediamine (0.45 mmol, 48 μl). The vial was sealed and placed into a preheated screening block at 130° C. Conversion was complete after 24 hours. The yield (HPLC-analysis) of the compound of formula I was 70%.
[Compound]
Name
CuO
Quantity
4 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
277 mg
Type
reactant
Reaction Step Three
Quantity
193 mg
Type
reactant
Reaction Step Four
Name
5-bromo-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalene
Quantity
304 mg
Type
reactant
Reaction Step Five
Quantity
48 μL
Type
reactant
Reaction Step Six

Citations

For This Compound
1,430
Citations
H Ishii, F Zhen, M Hu, X Li… - Pest Management …, 2016 - Wiley Online Library
… Most interestingly, benzovindiflupyr showed highest inhibitory activity against all of these four species. Benzovindiflupyr was effective against C. gloeosporioides and C. acutatum on …
Number of citations: 120 onlinelibrary.wiley.com
SM Villani, K Ayer, KD Cox - Plant Disease, 2016 - Am Phytopath Society
… for benzovindiflupyr and … benzovindiflupyr, we wanted to examine the potential for cross-sensitivity between fluopyram and penthiopyrad and between fluopyram and benzovindiflupyr. …
Number of citations: 34 apsjournals.apsnet.org
KM Ayer, SM Villani, MW Choi, KD Cox - Plant disease, 2019 - Am Phytopath Society
… of benzovindiflupyr, … benzovindiflupyr, fluxapyroxad, pydiflumetofen, and inpyrfluxam as well as penthiopyrad and fluopyram, with the highest correlation between benzovindiflupyr and …
Number of citations: 24 apsjournals.apsnet.org
D Kuznetsov, AB Cazenave, O Rambach… - Pest management …, 2018 - Wiley Online Library
BACKGROUND The fungicide benzovindiflupyr belongs to the class of succinate dehydrogenase inhibitors (SDHIs). Certain SDHIs have shown plant physiological effects, so‐called …
Number of citations: 17 onlinelibrary.wiley.com
L He, K Cui, Y Song, W Mu, F Liu - Journal of agricultural and food …, 2018 - ACS Publications
In this study, a novel succinate dehydrogenase inhibitor (SDHI) fungicide benzovindiflupyr was found to have strong inhibitory activity against gray mold caused by Botrytis cinerea. The …
Number of citations: 37 pubs.acs.org
F He, J Wan, X Li, S Chu, N Sun, R Liu - Environmental Science and …, 2021 - Springer
… benzovindiflupyr doses (0.1, 1, 5, and 10 mg kg −1 ) on earthworms (Eisenia fetida) after long-term exposure. Consequently, benzovindiflupyr at … the ecotoxicity of benzovindiflupyr. …
Number of citations: 19 link.springer.com
K Li, Y Wang, T Ge, RP Larkin, A Smart… - Plant …, 2023 - Am Phytopath Society
… of benzovindiflupyr, 18 benzovindiflupyr-… benzovindiflupyr and either azoxystrobin, boscalid, fluopyram, or pyrimethanil. Thus, the resistance risk in V. dahliae to benzovindiflupyr should …
Number of citations: 3 apsjournals.apsnet.org
YP Hou, YL Chen, LY Wu, JX Wang, CJ Chen… - Pesticide biochemistry …, 2018 - Elsevier
… for benzovindiflupyr indicated that benzovindiflupyr … of benzovindiflupyr at 10 μg/ml, the control efficacy reached to 100%. In curative activity assay with application of benzovindiflupyr at …
Number of citations: 24 www.sciencedirect.com
X Yao, Z Qiao, F Zhang, X Liu, Q Du, J Zhang, X Li… - Environmental …, 2021 - Elsevier
Although benzovindiflupyr (BZF), which is a novel succinate dehydrogenase inhibitor fungicide, has considerable application potential worldwide, its extensive use is toxic to non-…
Number of citations: 26 www.sciencedirect.com
J Liu, J Wu, P Jin, J Hu, K Lamour, Z Yang - Plant Disease, 2023 - Am Phytopath Society
… and control efficacy of benzovindiflupyr against Clarireedia spp. … Benzovindiflupyr increased the number of hyphal offshoots, … between benzovindiflupyr and boscalid, but not between …
Number of citations: 1 apsjournals.apsnet.org

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